Home > Products > Screening Compounds P88547 > Beta-Amyloid (4-24)
Beta-Amyloid (4-24) -

Beta-Amyloid (4-24)

Catalog Number: EVT-247312
CAS Number:
Molecular Formula:
Molecular Weight: 2560.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid (4-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide can be found in various forms, including soluble oligomers and insoluble fibrils, which are associated with amyloid plaques in the brains of Alzheimer's patients .

Classification

Beta-Amyloid (4-24) falls under the category of neuropeptides and amyloid peptides. It is classified as a fragment of the amyloid beta peptide, specifically encompassing amino acids 4 to 24 of the full-length amyloid beta peptide, which typically consists of 36 to 43 amino acids .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (4-24) can be achieved through solid-phase peptide synthesis using various strategies to enhance solubility and yield. One effective method involves using a double linker system that improves the solubility and chromatographic resolution of the peptide during purification processes. This approach allows for high-purity synthesis suitable for biological characterization .

Technical Details

  1. Solid-Phase Peptide Synthesis: The process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a solid support.
  2. Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to isolate the desired peptide from impurities. The use of acidic mobile phases enhances separation efficiency .
  3. Cleavage and Extraction: After synthesis, the peptide is cleaved from the resin using strong bases like sodium hydroxide, followed by extraction and lyophilization to obtain a dry product.
Molecular Structure Analysis

Structure

The molecular structure of Beta-Amyloid (4-24) consists of a sequence of amino acids that contribute to its aggregation properties. The specific sequence is critical for its ability to form beta-sheet structures, which are characteristic of amyloid fibrils.

Data

The molecular formula for Beta-Amyloid (4-24) can be derived from its amino acid composition, typically represented in studies as follows:

  • Molecular Weight: Approximately 2,200 Da.
  • Amino Acid Sequence: DAEFRHDSGYEVHHQKLVFFA.
Chemical Reactions Analysis

Reactions

Beta-Amyloid (4-24) undergoes several chemical reactions that lead to its aggregation:

  1. Oligomerization: Under physiological conditions, monomeric Beta-Amyloid can aggregate into soluble oligomers.
  2. Fibrillogenesis: Continued aggregation leads to the formation of insoluble fibrils, which are toxic to neuronal cells.

Technical Details

The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays and circular dichroism spectroscopy, which reveal changes in secondary structure as aggregation progresses .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (4-24) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that disrupt cellular membranes.
  2. Neurotoxicity: Oligomeric forms are particularly toxic and can induce apoptosis in neurons through calcium influx and oxidative stress pathways.

Data

Studies have shown that exposure to oligomeric forms of Beta-Amyloid can lead to significant neuronal cell death in vitro, highlighting its role in Alzheimer's pathology .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The stability of Beta-Amyloid (4-24) is influenced by pH and temperature; it tends to aggregate under physiological conditions.
  • Reactivity: The peptide can participate in hydrogen bonding and hydrophobic interactions that facilitate aggregation.
Applications

Scientific Uses

Beta-Amyloid (4-24) is primarily used in research related to Alzheimer's disease:

  1. Biomarker Development: It serves as a biomarker for detecting amyloid plaques in clinical settings.
  2. Drug Discovery: Researchers utilize this peptide to screen potential therapeutic agents aimed at inhibiting its aggregation or mitigating its neurotoxic effects.
  3. Model Systems: It is employed in cellular models to study the mechanisms of Alzheimer's disease and test neuroprotective compounds .
Molecular Biology & Biochemical Context of Beta-Amyloid (4-24)

Proteolytic Processing Pathways in Beta-Amyloid Generation

Role of β- and γ-Secretases in APP Cleavage Dynamics

Beta-amyloid (Aβ) peptides, including the Aβ(4-24) fragment, originate from the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a type I transmembrane glycoprotein with isoforms ranging from 695 to 770 amino acids, with APP695 being the predominant neuronal form lacking the Kunitz protease inhibitor (KPI) domain [6]. The amyloidogenic pathway involves two enzymatic cleavages:

  • β-Secretase (BACE1) Initiation: This membrane-associated aspartyl protease cleaves APP extracellularly, generating a soluble APPβ fragment and a membrane-bound C99 fragment. The exact cleavage site determines the N-terminus of subsequent Aβ peptides [2] [6].

  • γ-Secretase Complex Completion: This multi-subunit intramembrane protease (comprising presenilin, nicastrin, PEN-2, and APH-1) cleaves C99 within the transmembrane domain. The processivity of γ-secretase determines C-terminal length, producing Aβ variants of 37-49 residues [2] [6].

The Aβ(4-24) fragment results from alternative N-terminal truncation, potentially initiated by aminopeptidases or other exopeptidases acting on longer Aβ species like Aβ(1-40/42). This truncation eliminates the first three amino acids (Asp-Ala-Glu), altering the peptide's physicochemical and aggregation properties [6].

Comparative Analysis of Aβ Isoforms: Aβ(1-40) vs. Aβ(1-42) vs. Aβ(4-24)

Table 1: Comparative Properties of Key Aβ Isoforms

PropertyAβ(1-40)Aβ(1-42)Aβ(4-24)
Relative Abundance~80-90% of total Aβ~5-10% of total AβLow (Minor metabolite)
C-terminal FeaturesVal40Ala42Val24 (Cα fragment)
Aggregation PropensityModerateHighVariable (N-truncated)
Neurotoxicity ProfileLowerHigherOligomer-dependent
Structural FeatureSoluble helix in membranesStructured C-terminusExposed hydrophobic core

Key differences include:

  • Aβ(1-42): Contains hydrophobic C-terminus (Ile41-Ala42) promoting rapid aggregation and higher neurotoxicity. Its C-terminal structure enhances oligomerization kinetics compared to Aβ(1-40) [6].
  • Aβ(1-40): Predominant circulating form with lower aggregation propensity. Its solution structure shows an α-helix between residues 15-36 in membrane-mimetic environments [6].
  • Aβ(4-24): This truncated form lacks the polar N-terminal domain (residues 1-3). Exposure of the hydrophobic core (residues 17-21, LVFFA) enhances self-assembly kinetics but may alter oligomer stability compared to full-length peptides. The absence of the N-terminal region impacts interactions with metal ions and receptors [6].

Structural Determinants of Beta-Amyloid (4-24) Aggregation

Beta-Sheet Propensity and Oligomerization Kinetics

The Aβ(4-24) fragment exhibits distinct aggregation dynamics due to its altered primary structure:

  • Beta-Sheet Propensity: Truncation exposes hydrophobic residues (e.g., Phe4, Arg5, Tyr10) that normally participate in salt bridges with Asp1 and Glu3 in full-length Aβ. This exposure increases β-strand formation propensity in the N-terminal region, accelerating nucleation [3] [6].
  • Oligomerization Kinetics: Kinetic studies suggest Aβ(4-24) forms metastable oligomers faster than Aβ(1-42) but exhibits slower fibril elongation. The critical oligomer size is smaller (trimers/hexamers vs. dodecamers for Aβ(1-42)). Lys16 and Lys28 remain crucial for intra-oligomer ionic interactions [3].
  • Environmental Influences: pH shifts near neuronal membranes (particularly acidic endosomal compartments) protonate His residues (His6, His13, His14), reducing charge repulsion and promoting β-sheet stacking. Metal ions (Zn²⁺, Cu²⁺) bridge Glu11 or His residues, further accelerating aggregation [6].

Conformational Polymorphism in Soluble vs. Fibrillar States

Aβ(4-24) exhibits structural plasticity depending on environmental context:

  • Soluble Oligomers: Adopt variable conformations including annular pores (dependent on Met35 oxidation state) and globular assemblies. These oligomers show increased surface hydrophobicity compared to Aβ(1-42) oligomers, enhancing membrane disruption potential [3] [6].
  • Fibrillar Polymorphism: Forms parallel, in-register β-sheets stabilized by:
  • Residues 11-20 (E11VHHQKLVFF20)
  • Turn regions involving D23-K28 salt bridgesFibril morphologies include twisted ribbons and straight filaments, influenced by fragmentation during enzymatic degradation (e.g., protease XIV cleavage at Lys28 loop region) [3].
  • Strain Differences: Seeding experiments reveal Aβ(4-24) fibrils template distinct aggregation pathways compared to full-length Aβ, suggesting unique cross-β architectures with differing stabilities and biological activities [3].

Regulatory Mechanisms of Aβ(4-24) Homeostasis

Enzymatic Degradation Pathways (Neprilysin, IDE, MMPs)

Several proteases regulate Aβ(4-24) clearance with varying efficiencies:

Table 2: Proteolytic Enzymes in Aβ(4-24) Degradation

EnzymeClassCleavage Sites in Aβ(4-24)Relative EfficiencyBiological Context
Neprilysin (NEP)MetallopeptidasePhe4-Arg5, His14-Lys16High (Aβ40 > Aβ(4-24))Neuronal membranes, synapses
Insulin-Degrading Enzyme (IDE)Zinc metallopeptidasePhe19-Phe20, Leu34-Met35ModerateCytosol, extracellular space
Matrix Metalloproteinases (MMP-2/9)Zinc-dependentLeu17-Val18, Gly25-Ser26Low-ModerateActivated in neuroinflammation
Protease XIVSerine proteaseLys28-Gly29 (Loop region)High (Fibrillar Aβ)Experimental models only

Key mechanisms:

  • Neprilysin: Preferentially cleaves Aβ at hydrophobic residues (e.g., Phe19-Phe20), with reduced activity toward Aβ(4-24) due to N-terminal truncation of its preferred substrate domain [3] [7].
  • Insulin-Degrading Enzyme (IDE): Degrades both monomeric and oligomeric Aβ(4-24) via a process involving substrate unfolding. Its catalytic efficiency is lower for Aβ(4-24) than Aβ(1-40) due to altered N-terminal interactions with IDE's exosite [3] [7].
  • Regulation: Protease expression decreases with aging and in Alzheimer's disease. ApoE isoforms differentially modulate protease activity (ApoE4 associated with reduced NEP activity) [7].

Glymphatic System Contributions to Aβ(4-24) Clearance

The glymphatic system facilitates Aβ(4-24) clearance through a specialized paravascular network:

  • Fluid Dynamics: Cerebrospinal fluid (CSF) influx along periarterial spaces exchanges with interstitial fluid (ISF), carrying Aβ(4-24) toward perivenous drainage sites. Aquaporin-4 (AQP4) water channels on astrocytic endfeet drive convective fluid flow [8].
  • AQP4-Dependent Clearance: Polarized AQP4 expression (particularly the M23x isoform) enables efficient solute clearance. Disruption (e.g., in AQP4-knockout mice) reduces Aβ clearance by ~70%, promoting aggregation. Aβ(4-24)'s smaller size may enhance diffusion through the perivascular basement membrane compared to full-length Aβ [8].
  • Circadian Regulation: Clearance peaks during slow-wave sleep when the glymphatic system is most active. Noradrenergic tone suppression during sleep expands the interstitial space volume by ~60%, enhancing Aβ(4-24) removal [8].
  • Pathological Impairment: Vascular risk factors (hypertension, atherosclerosis), traumatic brain injury, and aging reduce glymphatic efficiency, contributing to Aβ(4-24) accumulation. AQP4 depolarization is observed in Alzheimer's disease brain tissue [8].

Properties

Product Name

Beta-Amyloid (4-24)

Molecular Weight

2560.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.